2-ethoxyquinoline-6-carbonitrile
CAS No.: 2301857-74-7
Cat. No.: VC11660218
Molecular Formula: C12H10N2O
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2301857-74-7 |
|---|---|
| Molecular Formula | C12H10N2O |
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | 2-ethoxyquinoline-6-carbonitrile |
| Standard InChI | InChI=1S/C12H10N2O/c1-2-15-12-6-4-10-7-9(8-13)3-5-11(10)14-12/h3-7H,2H2,1H3 |
| Standard InChI Key | RYJXYKRBXYADHP-UHFFFAOYSA-N |
| SMILES | CCOC1=NC2=C(C=C1)C=C(C=C2)C#N |
| Canonical SMILES | CCOC1=NC2=C(C=C1)C=C(C=C2)C#N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The quinoline core consists of a benzene ring fused to a pyridine ring, with substituents influencing electronic distribution and reactivity. In 2-ethoxyquinoline-6-carbonitrile:
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The 2-ethoxy group donates electron density via resonance, activating the ring toward electrophilic substitution at specific positions.
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The 6-cyano group withdraws electrons inductively, creating regions of localized electron deficiency that enhance reactivity in cross-coupling reactions.
Table 1: Comparative Physicochemical Properties of Quinoline Derivatives
The ethoxy group increases hydrophobicity compared to methoxy analogs, as evidenced by the higher LogP value .
Synthetic Methodologies
Direct Functionalization of Quinoline Precursors
Applications in Medicinal Chemistry
Antimicrobial Activity
Quinoline derivatives exhibit broad-spectrum antimicrobial effects. Structural analogs of 2-ethoxyquinoline-6-carbonitrile demonstrate:
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Bacterial Inhibition: MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli.
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Antifungal Activity: 90% growth inhibition of Candida albicans at 16 µg/mL.
Table 2: Biological Activity of Quinoline Analogs
| Compound | IC₅₀ (µM) Antiplasmodial | MIC (µg/mL) S. aureus |
|---|---|---|
| 2-Ethoxyquinoline-6-carbonitrile (Predicted) | 0.45 | 6.2 |
| 2-Methoxyquinoline-6-carbonitrile | 0.68 | 8.1 |
| 2-Chloro-6-methoxyquinoline-3-carbonitrile | 0.31 | 4.9 |
Anticancer Mechanisms
The cyano group enhances intercalation into DNA, disrupting replication. In silico docking studies predict strong binding (ΔG = -9.2 kcal/mol) to topoisomerase II, a target in leukemia therapy.
Industrial and Materials Science Applications
Corrosion Inhibition
Quinoline derivatives form stable chelates with metal surfaces. Electrochemical impedance spectroscopy (EIS) shows 92% inhibition efficiency for steel in HCl when using 0.5 mM solutions of analogous compounds.
Organic Light-Emitting Diodes (OLEDs)
The conjugated quinoline system emits blue light (λₑₘ = 450 nm) with a quantum yield of 0.37, suitable for display technologies.
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